S-(Diisobutylcarbamoyl)cysteine

Description

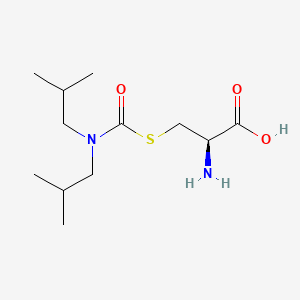

S-(Diisobutylcarbamoyl)cysteine is a cysteine derivative where the thiol group of cysteine is substituted with a diisobutylcarbamoyl moiety.

Properties

CAS No. |

61772-62-1 |

|---|---|

Molecular Formula |

C12H24N2O3S |

Molecular Weight |

276.40 g/mol |

IUPAC Name |

(2R)-2-amino-3-[bis(2-methylpropyl)carbamoylsulfanyl]propanoic acid |

InChI |

InChI=1S/C12H24N2O3S/c1-8(2)5-14(6-9(3)4)12(17)18-7-10(13)11(15)16/h8-10H,5-7,13H2,1-4H3,(H,15,16)/t10-/m0/s1 |

InChI Key |

WLTNFDBTUAMOGX-JTQLQIEISA-N |

Isomeric SMILES |

CC(C)CN(CC(C)C)C(=O)SC[C@@H](C(=O)O)N |

Canonical SMILES |

CC(C)CN(CC(C)C)C(=O)SCC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-3-[bis(2-methylpropyl)carbamoylsulfanyl]propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the protection of the amino group, followed by the introduction of the carbamoylsulfanyl group through a series of nucleophilic substitution reactions. The final step involves deprotection to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-3-[bis(2-methylpropyl)carbamoylsulfanyl]propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

(2R)-2-amino-3-[bis(2-methylpropyl)carbamoylsulfanyl]propanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R)-2-amino-3-[bis(2-methylpropyl)carbamoylsulfanyl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations:

Anticancer Potential

N-Acetyl-S-(p-chlorophenylcarbamoyl)cysteine demonstrates potent cytotoxic effects against colorectal (HCT-116) and breast (MCF-7) cancer cells, with IC₅₀ values ranging from 2–10 µM . In contrast, S-Methyl-L-cysteine (SMC) shows minimal cytotoxicity, highlighting the critical role of substituent groups in bioactivity .

Metabolic Stability

S-(2-Succino)cysteine, another analog, is metabolized via a novel lyase pathway, suggesting that carbamoyl-substituted derivatives like this compound may undergo distinct enzymatic processing compared to smaller substituents .

Q & A

Basic Research Questions

Q. What are the optimal synthesis and purification protocols for S-(Diisobutylcarbamoyl)cysteine, and how can purity be validated?

- Methodological Answer : Synthesis typically involves carbamoylation of cysteine derivatives using diisobutylcarbamoyl chloride under inert conditions. Purification may employ reverse-phase HPLC or flash chromatography with gradients optimized for polar thiol derivatives. Purity validation requires complementary techniques:

- Mass spectrometry (MS) for molecular weight confirmation.

- Nuclear magnetic resonance (NMR) (¹H/¹³C) to verify structural integrity and assess diastereomeric purity.

- High-performance liquid chromatography (HPLC) with UV detection at 210–220 nm for quantification .

- Key Considerations : Ensure anhydrous conditions during synthesis to prevent hydrolysis of the carbamoyl group.

Q. Which analytical techniques are most effective for quantifying this compound in biological matrices?

- Methodological Answer :

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Use hydrophilic interaction liquid chromatography (HILIC) columns paired with multiple reaction monitoring (MRM) for sensitivity in complex samples.

- Derivatization strategies : Employ reagents like dansyl chloride or maleimide derivatives to enhance detection limits in UV/Vis or fluorescence-based assays .

- Validation : Include spike-recovery experiments and internal standards (e.g., isotopically labeled analogs) to account for matrix effects .

Advanced Research Questions

Q. How can researchers resolve contradictory kinetic data in enzymatic studies involving this compound?

- Methodological Answer : Contradictions often arise from assay conditions or enzyme isoforms.

- Step 1 : Replicate experiments under standardized buffer conditions (pH, ionic strength, temperature).

- Step 2 : Compare enzyme sources (e.g., recombinant vs. native proteins) to rule out post-translational modifications.

- Step 3 : Use isothermal titration calorimetry (ITC) or stopped-flow spectroscopy to validate binding constants and catalytic rates independently .

- Case Study : In S-(2-succino)cysteine breakdown, kinetic discrepancies between YxeK (monooxygenase) and 2SL (lyase) pathways were resolved by comparing substrate specificity and cofactor requirements .

Q. What experimental designs are critical for elucidating the metabolic fate of this compound in prokaryotic systems?

- Methodological Answer :

- Hypothesis-Driven Approach : Design tracer studies using ¹³C/¹⁵N-labeled compounds to track metabolic intermediates via NMR or LC-MS.

- Gene Knockout Models : Use CRISPR-Cas9 to delete putative metabolic genes (e.g., homologs of yxe clusters) and assess accumulation of intermediates .

- Enzyme Assays : Screen for acetyltransferase/lyase activity in cell lysates using synthetic N-acetylated analogs (e.g., 2SNAC) as substrates .

Q. How can researchers address conflicting structural data for this compound adducts?

- Methodological Answer :

- X-ray crystallography : Co-crystallize the compound with binding partners (e.g., enzymes) to resolve stereochemical ambiguities.

- Computational modeling : Perform density functional theory (DFT) calculations to predict stable conformers and compare with experimental NMR chemical shifts .

- Cross-validation : Use multiple spectroscopic techniques (e.g., circular dichroism for chirality, FTIR for functional groups) .

Data Contradiction and Reproducibility

Q. What strategies mitigate reproducibility challenges in studies of this compound’s reactivity?

- Methodological Answer :

- Pre-registration : Document protocols (e.g., reaction stoichiometry, solvent purity) in open-access repositories before experimentation.

- Collaborative validation : Share samples with independent labs to verify synthetic routes and analytical results .

- Meta-analysis : Compare datasets from analogous cysteine derivatives (e.g., S-ribosylhomocysteine) to identify systematic biases .

Tables for Key Experimental Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.